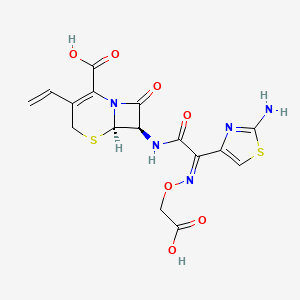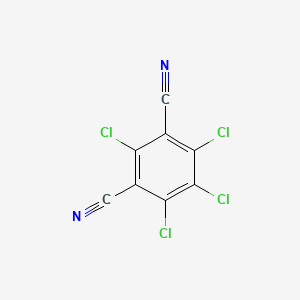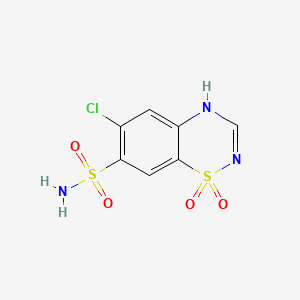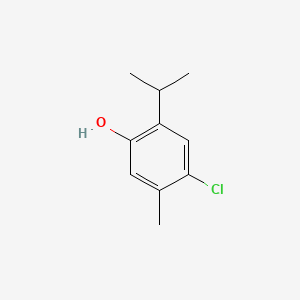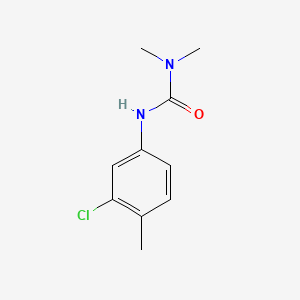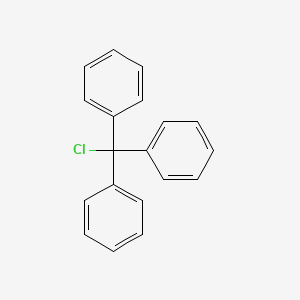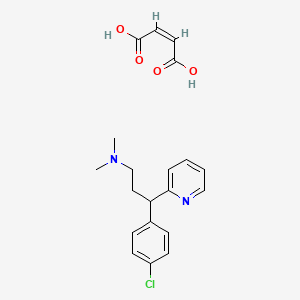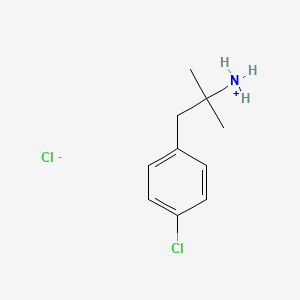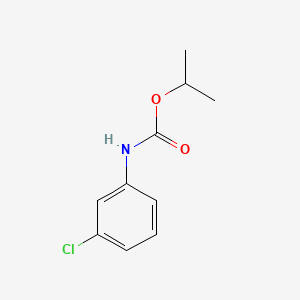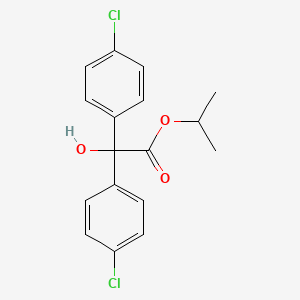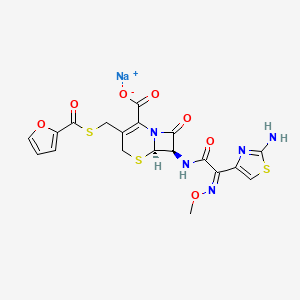
セフチオフルナトリウム
概要
説明
セフチオフルナトリウムは、主に獣医学で使用される広域スペクトルセファロスポリン系抗生物質です。 これは、β-ラクタマーゼを産生する株を含む、グラム陽性菌とグラム陰性菌の両方に対して効果があります . この化合物は、牛、豚、馬などの家畜の呼吸器疾患の治療に特に有用です .
科学的研究の応用
Ceftiofur sodium is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
作用機序
セフチオフルナトリウムは、細菌細胞壁の最終段階に関与する酵素であるペニシリン結合タンパク質(PBP)に結合して不活性化することで、その効果を発揮します . この不活性化は、ペプチドグリカン鎖の架橋を妨害し、細菌細胞壁の強度と剛性に不可欠です . その結果、細菌細胞壁は弱くなり、細胞の溶解と死をもたらします .
類似の化合物との比較
セフチオフルナトリウムは、その広域スペクトル活性とβ-ラクタマーゼに対する耐性により、セファロスポリン系抗生物質の中でユニークです . 類似の化合物には以下が含まれます。
セフトリアキソン: 同様の作用機序を持つ別の第3世代セファロスポリンですが、薬物動態学的特性が異なります.
セフォタキシム: これも第3世代セファロスポリンで、主にヒト医学で使用されています.
セフェピム: グラム陰性菌に対するより広い活性を示す第4世代セファロスポリン.
生化学分析
Biochemical Properties
Ceftiofur sodium is resistant to hydrolysis by beta-lactamase and has activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Cellular Effects
Ceftiofur sodium, like other cephalosporins, is bactericidal in vitro, resulting from inhibition of cell wall synthesis . It has a wide distribution throughout the body, including penetration into joints and synovial fluid .
Molecular Mechanism
The mechanism of action of Ceftiofur sodium involves binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Temporal Effects in Laboratory Settings
The systemic exposure of Ceftiofur sodium in lactating goats following intravenous and subcutaneous administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome
Dosage Effects in Animal Models
In animal models, the effects of Ceftiofur sodium vary with different dosages . For example, in healthy beagle dogs, a dose of 2.2 mg/kg Ceftiofur sodium was administered either intravenously or subcutaneously . The absolute bioavailabilities were 85.16% and 84.43%, respectively .
Metabolic Pathways
Ceftiofur sodium is rapidly metabolized to its active metabolite desfurolyceftiofur and furoic acid after parenteral administration . The metabolite desfurolyceftiofur also has antibiotic activity .
Transport and Distribution
Ceftiofur sodium has a wide distribution throughout the body, including penetration into joints and synovial fluid . It is excreted primarily in urine .
Subcellular Localization
Ceftiofur sodium, being an antibiotic, does not have a specific subcellular localization. It acts on the bacterial cell wall, specifically on the penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
準備方法
合成経路と反応条件
セフチオフルナトリウムの調製には、3-[2-(フリルカルボニル)チオメチル]-3-セフェム-4-カルボン酸と5-フェニル-1,3,4-オキサジアゾール-2-チオ-2-(2-アミノチアゾール-4-イル)-2-メトキシイミノ)酢酸との縮合が含まれます . 次に、得られたセフチオフルアミン塩をナトリウム塩基を使用してナトリウム塩に変換します . 反応は通常、有機溶媒中で行われ、当量の無機酸で中和されます .
工業生産方法
セフチオフルナトリウムの工業生産には、高純度と安定性を確保するために、高度な技術の使用が頻繁に行われます。 1つの方法は、セフチオフル酸を調製し、その後、結晶化および精製プロセスを通じてナトリウム塩に変換することです . この方法は、最終生成物が不純物を含まないこと、および所望の薬理学的特性を備えていることを保証します .
化学反応の分析
反応の種類
セフチオフルナトリウムは、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応により、さまざまな酸化誘導体が生成される可能性があります。
還元: 還元反応により、セフチオフルナトリウムを還元型に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます . これらの反応の条件は異なりますが、多くの場合、所望の結果を得るために制御された温度とpHレベルが含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、抗生物質特性を保持したセフチオフルナトリウムのさまざまな誘導体が含まれます . これらの誘導体は、薬物動態学的および薬力学的プロファイルが異なるため、特定の用途に役立ちます .
科学研究への応用
セフチオフルナトリウムは、その広域スペクトル抗菌活性により、科学研究で広く使用されています。その応用のいくつかは次のとおりです。
類似化合物との比較
Ceftiofur sodium is unique among cephalosporin antibiotics due to its broad-spectrum activity and resistance to beta-lactamase . Similar compounds include:
Ceftriaxone: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefotaxime: Also a third-generation cephalosporin, used primarily in human medicine.
Cefepime: A fourth-generation cephalosporin with broader activity against Gram-negative bacteria.
Ceftiofur sodium stands out due to its specific use in veterinary medicine and its effectiveness against a wide range of bacterial pathogens .
特性
CAS番号 |
104010-37-9 |
|---|---|
分子式 |
C19H16N5NaO7S3 |
分子量 |
545.6 g/mol |
IUPAC名 |
sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |
InChIキー |
RFLHUYUQCKHUKS-CMKUNUBPSA-M |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
異性体SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
外観 |
Solid powder |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
80370-57-6 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceftiofur sodium work?
A1: Ceftiofur sodium, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]
Q2: What is the molecular formula and weight of ceftiofur sodium?
A2: Ceftiofur sodium has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]
Q3: Is there any spectroscopic data available for ceftiofur sodium?
A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for ceftiofur sodium, which can be used for its quantification. [, ]
Q4: What factors can impact the stability of ceftiofur sodium?
A5: Studies show that ceftiofur sodium degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]
Q5: What strategies are employed to improve the stability and bioavailability of ceftiofur sodium formulations?
A7: One research paper describes an injectable composition of ceftiofur sodium utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of ceftiofur sodium-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []
Q6: How is ceftiofur sodium metabolized in the body?
A8: Ceftiofur sodium is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]
Q7: What is the bioavailability of ceftiofur sodium after intramuscular administration in various species?
A9: Studies show ceftiofur sodium exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []
Q8: How does the route of administration affect the pharmacokinetics of ceftiofur sodium?
A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.
Q9: How does age affect the pharmacokinetics of ceftiofur sodium in cattle?
A11: Studies reveal significant age-related differences in ceftiofur sodium pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that ceftiofur sodium is eliminated more slowly in younger animals, leading to higher drug exposure. []
Q10: Does ceftiofur sodium cross the placental barrier in pregnant animals?
A12: Research in pregnant pony mares found that while ceftiofur sodium readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []
Q11: Is ceftiofur sodium effective in treating bovine respiratory disease?
A14: Field trials comparing ceftiofur sodium to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that ceftiofur sodium led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the ceftiofur sodium group. [, ]
Q12: Can ceftiofur sodium be used to treat interdigital necrobacillosis in cattle?
A15: A network meta-analysis of randomized controlled trials indicated that ceftiofur sodium, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of ceftiofur sodium (0.1 μg/kg) for interdigital necrobacillosis in cattle. []
Q13: What mechanisms contribute to ceftiofur sodium resistance in bacteria?
A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to ceftiofur sodium resistance in bacteria like E. coli. []
Q14: What is the acute toxicity of ceftiofur sodium?
A17: The acute toxicity of ceftiofur sodium was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []
Q15: Are there any drug delivery strategies being explored for ceftiofur sodium?
A19: Research highlights the development of ceftiofur sodium-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []
Q16: What analytical methods are used to determine ceftiofur sodium concentrations?
A20: Several analytical methods are employed for quantifying ceftiofur sodium and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]
Q17: How does ceftiofur sodium degrade in the environment?
A21: Ceftiofur sodium is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of ceftiofur sodium is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


